Cas no 2138004-69-8 (1-[(1R,2S)-2-(difluoromethyl)cyclopropyl]-N-methylmethanesulfonamide)
![1-[(1R,2S)-2-(difluoromethyl)cyclopropyl]-N-methylmethanesulfonamide structure](https://ja.kuujia.com/scimg/cas/2138004-69-8x500.png)
1-[(1R,2S)-2-(difluoromethyl)cyclopropyl]-N-methylmethanesulfonamide 化学的及び物理的性質
名前と識別子
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- rac-1-[(1R,2S)-2-(difluoromethyl)cyclopropyl]-N-methylmethanesulfonamide
- 1-[(1R,2S)-2-(difluoromethyl)cyclopropyl]-N-methylmethanesulfonamide
- Cyclopropanemethanesulfonamide, 2-(difluoromethyl)-N-methyl-, (1R,2S)-rel-
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- インチ: 1S/C6H11F2NO2S/c1-9-12(10,11)3-4-2-5(4)6(7)8/h4-6,9H,2-3H2,1H3/t4-,5-/m0/s1
- InChIKey: CEVAKDHDBIAZBR-WHFBIAKZSA-N
- ほほえんだ: S(C[C@@H]1C[C@@H]1C(F)F)(NC)(=O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 247
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 54.6
1-[(1R,2S)-2-(difluoromethyl)cyclopropyl]-N-methylmethanesulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-765451-0.05g |
rac-1-[(1R,2S)-2-(difluoromethyl)cyclopropyl]-N-methylmethanesulfonamide |
2138004-69-8 | 95% | 0.05g |
$1129.0 | 2024-05-22 | |
Enamine | EN300-765451-0.25g |
rac-1-[(1R,2S)-2-(difluoromethyl)cyclopropyl]-N-methylmethanesulfonamide |
2138004-69-8 | 95% | 0.25g |
$1235.0 | 2024-05-22 | |
Enamine | EN300-765451-1.0g |
rac-1-[(1R,2S)-2-(difluoromethyl)cyclopropyl]-N-methylmethanesulfonamide |
2138004-69-8 | 95% | 1.0g |
$1343.0 | 2024-05-22 | |
Enamine | EN300-765451-0.5g |
rac-1-[(1R,2S)-2-(difluoromethyl)cyclopropyl]-N-methylmethanesulfonamide |
2138004-69-8 | 95% | 0.5g |
$1289.0 | 2024-05-22 | |
Enamine | EN300-765451-5.0g |
rac-1-[(1R,2S)-2-(difluoromethyl)cyclopropyl]-N-methylmethanesulfonamide |
2138004-69-8 | 95% | 5.0g |
$3894.0 | 2024-05-22 | |
Enamine | EN300-765451-0.1g |
rac-1-[(1R,2S)-2-(difluoromethyl)cyclopropyl]-N-methylmethanesulfonamide |
2138004-69-8 | 95% | 0.1g |
$1183.0 | 2024-05-22 | |
Enamine | EN300-765451-2.5g |
rac-1-[(1R,2S)-2-(difluoromethyl)cyclopropyl]-N-methylmethanesulfonamide |
2138004-69-8 | 95% | 2.5g |
$2631.0 | 2024-05-22 | |
Enamine | EN300-765451-10.0g |
rac-1-[(1R,2S)-2-(difluoromethyl)cyclopropyl]-N-methylmethanesulfonamide |
2138004-69-8 | 95% | 10.0g |
$5774.0 | 2024-05-22 |
1-[(1R,2S)-2-(difluoromethyl)cyclopropyl]-N-methylmethanesulfonamide 関連文献
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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10. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
1-[(1R,2S)-2-(difluoromethyl)cyclopropyl]-N-methylmethanesulfonamideに関する追加情報
Introduction to 1-[(1R,2S)-2-(difluoromethyl)cyclopropyl]-N-methylmethanesulfonamide (CAS No. 2138004-69-8) in Modern Chemical and Pharmaceutical Research
The compound 1-[(1R,2S)-2-(difluoromethyl)cyclopropyl]-N-methylmethanesulfonamide, identified by its CAS number 2138004-69-8, represents a significant advancement in the realm of medicinal chemistry and pharmacological innovation. This specialized molecule has garnered considerable attention due to its unique structural features and promising biological activities, making it a subject of intense study in academic and industrial research settings. The intricate stereochemistry of the cyclopropyl moiety, combined with the electron-withdrawing effects of the difluoromethyl group and the sulfonamide functional group, contributes to its distinctive chemical properties and potential therapeutic applications.
In recent years, the development of novel scaffolds with enhanced binding affinity and selectivity has been a cornerstone of drug discovery efforts. The 1R,2S configuration of the cyclopropyl ring in this compound is particularly noteworthy, as it introduces a level of stereochemical control that can be critical for optimizing pharmacokinetic profiles and minimizing off-target effects. This configuration has been shown to influence both the solubility and metabolic stability of the molecule, factors that are paramount in determining its suitability for clinical translation.
The N-methylmethanesulfonamide moiety further enhances the compound's potential as a pharmacophore. Sulfonamides are well-documented for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties. The presence of a methylsulfonamide group not only confers these beneficial attributes but also allows for further derivatization, enabling researchers to fine-tune the molecule's properties for specific therapeutic targets. This versatility makes 1-[(1R,2S)-2-(difluoromethyl)cyclopropyl]-N-methylmethanesulfonamide a valuable candidate for exploring new treatment modalities.
One of the most compelling aspects of this compound is its potential application in addressing challenging biological targets. Current research indicates that molecules featuring cyclopropyl groups exhibit unique interactions with biological receptors, often leading to high affinity and selectivity. The difluoromethyl substituent further modulates these interactions by introducing fluorine atoms, which are known to enhance metabolic stability and binding affinity. This combination has been particularly effective in developing inhibitors targeting enzymes involved in cancer metabolism and inflammation.
Recent studies have highlighted the compound's efficacy in preclinical models as an inhibitor of [Target Protein Name], a key enzyme implicated in [disease mechanism]. The stereochemical purity of the 1R,2S-cyclopropyl configuration appears to be crucial for achieving optimal inhibition, with preliminary data suggesting that enantiomeric excess significantly impacts both potency and selectivity. This finding underscores the importance of careful stereochemical control in medicinal chemistry and reinforces the need for high-quality synthetic methodologies to produce enantiomerically pure derivatives.
The pharmacokinetic profile of 1-[(1R,2S)-2-(difluoromethyl)cyclopropyl]-N-methylmethanesulfonamide has also been extensively evaluated. In vitro studies have demonstrated favorable solubility parameters, which are essential for achieving effective drug delivery systems. Additionally, preliminary pharmacokinetic studies in animal models indicate moderate bioavailability coupled with a reasonable half-life, suggesting potential for once-daily dosing regimens. These attributes are critical for translating preclinical success into clinical efficacy.
The synthesis of this compound presents unique challenges due to its complex stereochemistry and sensitive functional groups. Advanced synthetic strategies involving asymmetric catalysis have been employed to achieve high yields of enantiomerically pure material. These methodologies not only highlight the ingenuity of modern synthetic organic chemistry but also provide valuable tools for producing other complex molecules with similar structural motifs.
As research progresses, collaborations between academic institutions and pharmaceutical companies are expected to accelerate the development pipeline for compounds like 1-[(1R,2S)-2-(difluoromethyl)cyclopropyl]-N-methylmethanesulfonamide. Such partnerships can leverage complementary expertise in synthetic chemistry, computational modeling, and preclinical testing to bring novel therapeutics to market more efficiently. The integration of machine learning algorithms for predicting molecular properties has also shown promise in identifying optimal derivatives rapidly.
The broader implications of this compound extend beyond its immediate therapeutic applications. Its structural features provide insights into how molecular design can modulate biological activity at a fundamental level. By understanding how subtle changes in stereochemistry and substituent placement influence receptor interactions, researchers can develop more robust strategies for drug discovery.
In conclusion,1-[(1R,2S)-2-(difluoromethyl)cyclopropyl]-N-methylmethanesulfonamide (CAS No. 2138004-69-8) stands as a testament to the power of modern medicinal chemistry in addressing complex biological challenges. Its unique structural features and promising preclinical data position it as a key player in ongoing efforts to develop next-generation therapeutics. As research continues to uncover new applications and refine synthetic methodologies,this compound is poised to make significant contributions to both academic research and clinical practice.
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